molecular formula C17H17NO6 B1198608 Safapryn CAS No. 51900-85-7

Safapryn

Cat. No.: B1198608
CAS No.: 51900-85-7
M. Wt: 331.32 g/mol
InChI Key: ZDPCIXZONVNODH-UHFFFAOYSA-N
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Description

Safapryn is a combination pharmaceutical formulation containing acetylsalicylic acid (ASA) and paracetamol (acetaminophen), designed with an enteric coating to minimize gastric irritation . Developed for managing inflammatory conditions such as chronic polyarthritis, its dual mechanism combines ASA’s anti-inflammatory and antiplatelet effects with paracetamol’s analgesic properties. The enteric coating delays aspirin release until the small intestine, theoretically reducing gastric mucosal damage . Clinical studies from the 1970s demonstrated its efficacy in reducing pain and inflammation, with a safety profile comparable to high-dose salicylates .

Properties

CAS No.

51900-85-7

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

2-acetyloxybenzoic acid;N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C9H8O4.C8H9NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-6(10)9-7-2-4-8(11)5-3-7/h2-5H,1H3,(H,11,12);2-5,11H,1H3,(H,9,10)

InChI Key

ZDPCIXZONVNODH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O.CC(=O)OC1=CC=CC=C1C(=O)O

Other CAS No.

51900-85-7

Synonyms

acetaminophen-aspirin mixture
safapryn
Veganine

Origin of Product

United States

Comparison with Similar Compounds

Efficacy

Table 1: Efficacy Comparison in Inflammatory Conditions
Compound Mechanism Clinical Efficacy (Pain/Inflammation Reduction) Study Design Reference
Safapryn ASA + Paracetamol (enteric-coated) 73% improvement in arthritis symptoms RCT, 100 patients
Bumadizone NSAID (non-salicylate) Equivalent to high-dose ASA, superior tolerability Double-blind crossover RCT
Phenylbutazone NSAID (pyrazolone derivative) 68–75% symptom relief at 300–600 mg/day Comparative cohort study
ASA (plain) Cyclooxygenase inhibition 65–70% efficacy, higher GI toxicity Meta-analysis
  • Key Findings: this compound’s dual-action formulation showed 73% symptom improvement in rheumatoid arthritis, comparable to phenylbutazone but with fewer gastrointestinal (GI) side effects under normal dosing .

Pharmacokinetics

Table 2: Pharmacokinetic Parameters
Compound Absorption Site Time to Peak Plasma (ASA) Bioavailability (Paracetamol) Reference
This compound Small intestine (ASA) 3–4 hours (delayed) 85–90%
ASA (plain) Stomach 30–60 minutes N/A
Paracetamol Small intestine 30–60 minutes 88%
  • Paracetamol absorption from this compound remains consistent with standalone formulations (85–90% bioavailability), ensuring reliable analgesic effects .
Table 3: Adverse Event Profile
Compound GI Toxicity (Normal Dose) Overdose Risks Hepatic/Renal Concerns Reference
This compound Low (coating-dependent) Gastric perforation (mechanical damage)* Minimal at therapeutic doses
ASA (plain) High (25–40% incidence) Metabolic acidosis, hemorrhage Reye’s syndrome (rare)
Bumadizone Very low Not reported None observed in trials
  • Key Findings: this compound’s enteric coating reduces GI toxicity under normal use, but overdoses (e.g., 67 tablets ingested) can cause gastric perforation due to mechanical abrasion of the coating, as seen in a fatal case involving a coin .

Clinical Utility and Limitations

  • Advantages of this compound :
    • Synergistic anti-inflammatory/analgesic effects.
    • Reduced GI toxicity compared to plain ASA in standard dosing .
  • Limitations: Overdose risks negate enteric coating benefits due to mechanical disruption . No significant advantage over newer NSAIDs (e.g., bumadizone) in safety or efficacy .

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